molecular formula C13H23BrINSi B13410328 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole

Cat. No.: B13410328
M. Wt: 428.22 g/mol
InChI Key: BSEYZRYBXFKYEB-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyrrole ring, with a triisopropylsilyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole typically involves the halogenation of a pyrrole derivative. One common method includes the bromination and iodination of a triisopropylsilyl-protected pyrrole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrrole ring itself.

    Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrroles, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific context of its use. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron transfer processes. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways through halogen bonding or other interactions.

Comparison with Similar Compounds

  • 3-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrole
  • 3-Iodo-4-bromo-1-(triisopropylsilyl)-1H-pyrrole
  • 3-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrole

Comparison: Compared to its analogs, 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. The combination of these halogens can provide distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C13H23BrINSi

Molecular Weight

428.22 g/mol

IUPAC Name

(3-bromo-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C13H23BrINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3

InChI Key

BSEYZRYBXFKYEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)Br

Origin of Product

United States

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